5-amino-1-[(4-bromo-2-fluorophenyl)methyl]-N-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-1-[(4-bromo-2-fluorophenyl)methyl]-N-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with amino, bromo, and fluorophenyl groups, making it a molecule of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-[(4-bromo-2-fluorophenyl)methyl]-N-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.
Bromination and Fluorination: The bromo and fluoro substituents can be introduced via electrophilic aromatic substitution reactions using bromine and fluorine reagents, respectively.
Carboxamide Formation: The carboxamide group can be formed by reacting the triazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.
Reduction: Reduction reactions can be used to modify the bromo and fluoro substituents, potentially converting them to hydrogen or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents for substitution reactions include halogens, nucleophiles like amines and thiols, and electrophiles like alkyl halides.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Dehalogenated products.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
5-amino-1-[(4-bromo-2-fluorophenyl)methyl]-N-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Biological Research: It is used as a tool compound to study the biological pathways and molecular targets associated with triazole derivatives.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-amino-1-[(4-bromo-2-fluorophenyl)methyl]-N-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and proteins involved in key biological processes, such as cell proliferation, apoptosis, and inflammation.
Pathways Involved: It may modulate signaling pathways like the MAPK/ERK pathway, PI3K/Akt pathway, and NF-κB pathway, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different substituents.
Bromo and Fluoro Substituted Aromatics: Compounds with similar bromo and fluoro substituents on aromatic rings.
Uniqueness
Unique Substitution Pattern: The specific combination of amino, bromo, and fluoro substituents on the triazole ring makes this compound unique.
Biological Activity: Its unique substitution pattern may confer distinct biological activities compared to other triazole derivatives.
Properties
Molecular Formula |
C16H12Br2FN5O |
---|---|
Molecular Weight |
469.11 g/mol |
IUPAC Name |
5-amino-1-[(4-bromo-2-fluorophenyl)methyl]-N-(4-bromophenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C16H12Br2FN5O/c17-10-3-5-12(6-4-10)21-16(25)14-15(20)24(23-22-14)8-9-1-2-11(18)7-13(9)19/h1-7H,8,20H2,(H,21,25) |
InChI Key |
YQHAIOXOKIDSKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(N(N=N2)CC3=C(C=C(C=C3)Br)F)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.